molecular formula C16H19N3O2 B7514716 N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B7514716
M. Wt: 285.34 g/mol
InChI Key: RZOWDBSHGFZLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzyme. It is a potent immunosuppressive agent that has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide binds to the ATP-binding site of JAK enzymes and inhibits their activity. JAK enzymes are involved in the phosphorylation of STAT proteins, which are responsible for the activation of immune cells. By inhibiting JAK enzymes, N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide prevents the activation of STAT proteins, thereby reducing inflammation and suppressing the autoimmune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has been shown to have potent immunosuppressive effects in various animal models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibits the activation of immune cells, such as T cells and B cells. N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide also reduces the infiltration of immune cells into inflamed tissues, thereby reducing tissue damage.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a well-established tool compound for studying the JAK-STAT signaling pathway and its role in autoimmune diseases. It has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. However, N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has some limitations for lab experiments. It is a potent immunosuppressive agent, and its effects on the immune system may interfere with the interpretation of experimental results. Moreover, N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has a short half-life in vivo, which may limit its therapeutic efficacy.

Future Directions

For research on N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide include the development of more selective JAK inhibitors with reduced immunosuppressive effects and longer half-life. Moreover, the role of JAK-STAT signaling pathway in other diseases, such as cancer and infectious diseases, is an area of active research. N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide may have potential therapeutic applications in these diseases as well.

Synthesis Methods

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is synthesized by reacting 4,6-dichloropyrimidine-5-carboxylic acid with cyclohexylmethylamine and methyl isobutyl ketone in the presence of a catalyst. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product. The synthesis method of N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is well-established and has been optimized for large-scale production.

Scientific Research Applications

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic use in autoimmune diseases. It has been shown to inhibit the JAK-STAT signaling pathway, which plays a crucial role in the immune response. By blocking this pathway, N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide reduces inflammation and prevents the activation of immune cells, thereby suppressing the autoimmune response.

properties

IUPAC Name

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18(12-7-3-2-4-8-12)15(20)13-11-17-14-9-5-6-10-19(14)16(13)21/h5-6,9-12H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOWDBSHGFZLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.